molecular formula C23H22ClN3O5S B2901508 N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide CAS No. 324540-02-5

N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide

Cat. No.: B2901508
CAS No.: 324540-02-5
M. Wt: 487.96
InChI Key: BSKBQBHUSDSDCK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with an amine derivative.

    Introduction of the carbamoyl groups: The carbamoyl groups can be introduced through a reaction with isocyanates or carbamoyl chlorides.

    Substitution reactions: The 4-chlorophenyl and 4-ethoxyphenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide can be used in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Medicine: Possible use as a pharmaceutical agent, particularly in antimicrobial or anticancer research.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thus inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(4-chlorophenyl)-N’-phenylurea: A compound with similar structural features but different applications.

Uniqueness

N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(4-ethoxyphenyl)carbamoyl]-1-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5S/c1-3-32-20-12-8-18(9-13-20)25-22(28)26-23(29)27(19-10-6-17(24)7-11-19)33(30,31)21-14-4-16(2)5-15-21/h4-15H,3H2,1-2H3,(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKBQBHUSDSDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC(=O)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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